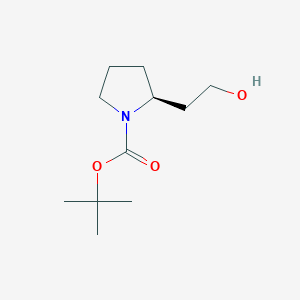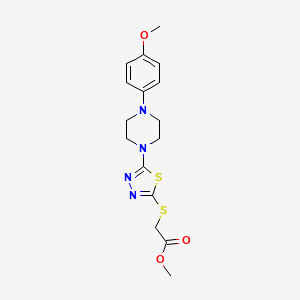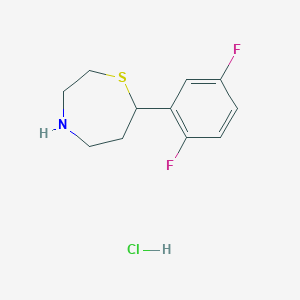
7-(2,5-Difluorophenyl)-1,4-thiazepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(2,5-difluorophenyl)methyl]pyrrolidine hydrochloride” is similar to the requested compound . It has a CAS Number of 1909318-70-2 and a molecular weight of 233.69 . It’s stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The molecular structure of a similar compound, “1-(2,5-DIFLUOROPHENYL)BIGUANIDE HYDROCHLORIDE”, has been analyzed . It has a molecular formula of C8H10ClF2N5 and a molecular weight of 249.65 .
Physical And Chemical Properties Analysis
The compound “1-(2,5-DIFLUOROPHENYL)BIGUANIDE HYDROCHLORIDE” has a melting point range of 225-230 °C . It’s also worth noting that this compound is stable in air but decomposes when exposed to light .
Scientific Research Applications
Efficient Synthesis for Screening Libraries
The synthesis of 1,4-thiazepanes, including compounds similar to "7-(2,5-Difluorophenyl)-1,4-thiazepane hydrochloride", has been optimized to enhance the diversity of fragment screening libraries. This is crucial for discovering new ligands for targets like BET bromodomains. The one-pot synthesis methodology using α,β-unsaturated esters and 1,2-amino thiols offers an efficient route to these compounds, showcasing their potential in drug discovery processes (Pandey et al., 2020).
Antimicrobial and Antiviral Activities
Research into 1,3-thiazepine derivatives, which share structural similarities with the target compound, reveals their pharmacological potential. These compounds have shown significant influence on central nervous system activities in animal tests and exhibited modest activity against various viruses, including HIV-1, BVDV, and YFV, highlighting their potential for development into antiviral and neuroactive drugs (Struga et al., 2009).
Inhibition of α-Glucosidase and α-Amylase
The synthesis and evaluation of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines have demonstrated their potential as inhibitors of α-glucosidase and α-amylase, enzymes relevant to diabetes management. This suggests a potential application in developing treatments for diabetes (Nkoana et al., 2022).
Synthesis and Structure Elucidation for Anticancer Agents
Research on functionalized compounds featuring difluorophenyl groups has explored their synthesis and structural elucidation, aiming at identifying potent anticancer agents. The study highlighted the significant cytotoxicity of these compounds against various human tumor cell lines, suggesting their potential in cancer therapy (Yamali et al., 2017).
Safety And Hazards
properties
IUPAC Name |
7-(2,5-difluorophenyl)-1,4-thiazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NS.ClH/c12-8-1-2-10(13)9(7-8)11-3-4-14-5-6-15-11;/h1-2,7,11,14H,3-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDRNVSLRVYGGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCSC1C2=C(C=CC(=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,5-Difluorophenyl)-1,4-thiazepane hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(But-2-yn-1-yloxy)pyrido[2,3-d]pyrimidine](/img/structure/B2629993.png)
![4-(6-((3-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2629994.png)
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2629998.png)
![5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2629999.png)
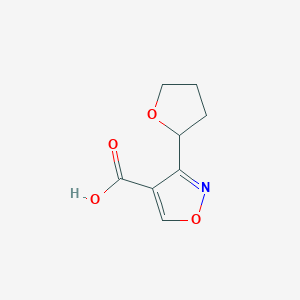
![ethyl 6-amino-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2630001.png)
![5-amino-N-(3,5-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2630002.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2630003.png)
![(Z)-ethyl 2-((cyclopropanecarbonyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2630007.png)
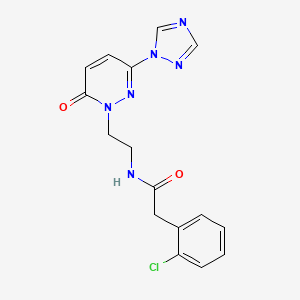
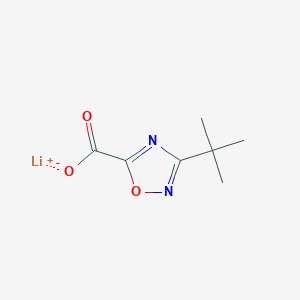
![N-(2-chlorobenzyl)-2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide](/img/structure/B2630012.png)
